![molecular formula C17H16Cl2N2O B2564331 2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-22-0](/img/structure/B2564331.png)

2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide

Overview

Description

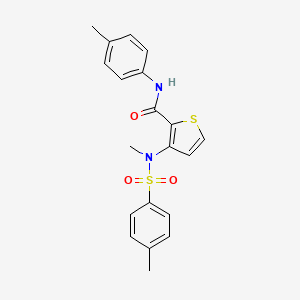

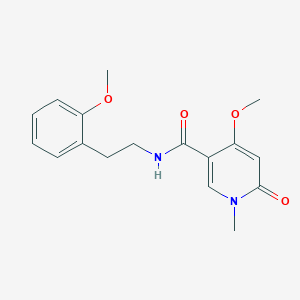

2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is a chemical compound with the molecular formula C17H16Cl2N2O . It is also known by its CAS number 251097-22-0 .

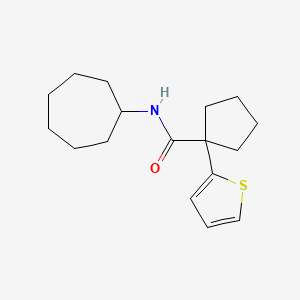

Molecular Structure Analysis

The molecular structure of this compound consists of a benzenecarboxamide core with two chlorine atoms at the 2 and 4 positions. Attached to the benzene ring is a pyrrolidinyl group at the 4 position .Physical And Chemical Properties Analysis

The molecular weight of 2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is 335.23 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

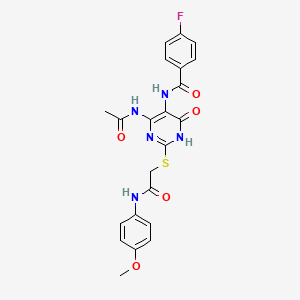

Heterocyclic Chemistry and Applications

Chemistry and Properties of Pyridine and Benzimidazole Compounds

The study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds containing pyridine and benzimidazole structures, emphasizing their preparation, properties, and biological activity. This includes insights into their spectroscopic properties, structural dynamics, and potential as leads for drug discovery due to their complex interaction with biological systems (Boča, Jameson, & Linert, 2011).

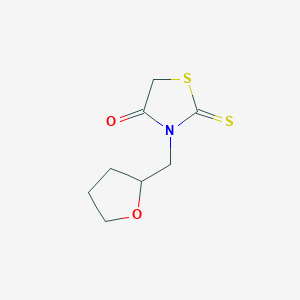

Synthesis and Structural Properties of Novel Organotin(IV) Compounds

Organotin(IV) complexes, as reviewed by Issac and Tierney (1996), showcase the synthesis and structural properties of these compounds, highlighting the potential for antituberculosis applications. This study suggests the versatility of incorporating organotin structures for developing compounds with significant biological activity, potentially relevant for compounds with similar complexity and targeted applications (Issac & Tierney, 1996).

Potential Applications in Drug Discovery

Stereochemistry and Pharmacological Profile

Research on the stereochemistry of phenylpiracetam (2015) by Veinberg et al. outlines the importance of stereochemistry in enhancing the pharmacological profile of central nervous system agents. This work underscores the critical role of structural configurations in developing more effective and targeted CNS agents (Veinberg et al., 2015).

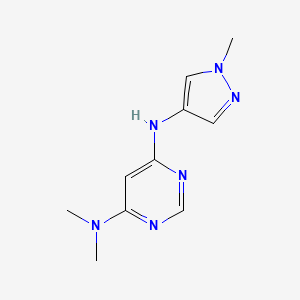

Pyrrolidine in Drug Discovery

A review by Li Petri et al. (2021) on the use of pyrrolidine, a nitrogen-containing heterocycle, in drug discovery, highlights its versatility and potential for creating novel biologically active compounds. This review provides an overview of the synthetic strategies and biological applications of pyrrolidine derivatives, which could be relevant for the exploration of "2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide" in medicinal chemistry (Li Petri et al., 2021).

Future Directions

properties

IUPAC Name |

2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c18-12-3-8-15(16(19)11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQZLAMXGZTLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323961 | |

| Record name | 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

CAS RN |

251097-22-0 | |

| Record name | 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)

![7-Fluoro-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2564258.png)

![(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane](/img/structure/B2564261.png)

![1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2564268.png)

![N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2564269.png)

![N-cyclohexyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2564271.png)